Cas no 1490623-78-3 (5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid)

5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Z1258546554
- EN300-10520980
- AKOS014340743
- 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid
- 1490623-78-3
- 5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid
-
- インチ: 1S/C13H13FO2/c14-10-4-2-1-3-9(10)13(11(15)16)7-12(8-13)5-6-12/h1-4H,5-8H2,(H,15,16)
- InChIKey: FCNLVDSYABICIW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1(C(=O)O)CC2(C1)CC2
計算された属性
- せいみつぶんしりょう: 220.08995782g/mol
- どういたいしつりょう: 220.08995782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 37.3Ų
5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10520980-0.5g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 0.5g |
$768.0 | 2023-10-28 | |
Enamine | EN300-10520980-1.0g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 1g |
$986.0 | 2023-05-24 | |
Enamine | EN300-10520980-2.5g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
Enamine | EN300-10520980-1g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 1g |
$986.0 | 2023-10-28 | |
Enamine | EN300-10520980-5g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 5g |
$2858.0 | 2023-10-28 | |
Enamine | EN300-10520980-10g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 10g |
$4236.0 | 2023-10-28 | |
1PlusChem | 1P0280HP-5g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 5g |
$3595.00 | 2024-06-20 | |
1PlusChem | 1P0280HP-10g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 10g |
$5298.00 | 2024-06-20 | |
1PlusChem | 1P0280HP-1g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 1g |
$1281.00 | 2024-06-20 | |
Aaron | AR0280Q1-50mg |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 50mg |
$340.00 | 2025-02-15 |
5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acidに関する追加情報
5-(2-Fluorophenyl)Spiro[2.3]Hexane-5-Carboxylic Acid: A Comprehensive Overview
The compound 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid, with the CAS number 1490623-78-3, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its spirocyclic structure, which consists of a six-membered ring fused to a five-membered ring, with a carboxylic acid group and a fluorophenyl substituent attached at specific positions. The presence of the fluorine atom in the phenyl ring introduces interesting electronic and steric properties, making this compound a valuable subject for research and application.
Recent studies have highlighted the potential of 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid in drug discovery. Its spirocyclic structure provides a rigid framework that can be exploited for designing bioactive molecules. For instance, researchers have explored its ability to act as a scaffold for developing inhibitors of certain enzymes, such as kinases and proteases, which are critical targets in oncology and infectious diseases. The carboxylic acid group plays a pivotal role in these interactions, as it can form hydrogen bonds with key residues in the active sites of enzymes.
In addition to its pharmacological applications, this compound has also been investigated for its potential in materials science. The spirocyclic structure imparts mechanical stability and unique optical properties to the molecule, making it a candidate for applications in organic electronics and optoelectronics. Recent advancements in this area have demonstrated that derivatives of 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid can be used as building blocks for constructing advanced materials with tailored electronic properties.
The synthesis of 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the spirocyclic core through intramolecular cyclization reactions, followed by functionalization with the fluorophenyl group and the carboxylic acid moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is readily available for further studies.
The physical and chemical properties of this compound have been extensively characterized using modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its molecular geometry, stability, and reactivity under various conditions. For example, X-ray crystallography has revealed that the molecule adopts a specific conformation in the solid state, which is influenced by both intramolecular hydrogen bonding and van der Waals interactions.
One of the most promising applications of 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid lies in its potential as a chiral catalyst or ligand in asymmetric synthesis. Its spirocyclic structure provides a chiral environment that can induce enantioselectivity in various reactions, such as aldol additions and cyclopropanations. Recent research has demonstrated that derivatives of this compound can serve as effective ligands for transition metal catalysts, enabling the synthesis of complex chiral molecules with high enantiomeric excess.
In conclusion, 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with its functional groups, makes it an attractive target for both fundamental research and practical applications. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing our understanding of organic chemistry and its applications.
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